molecular formula C22H28N2O3 B1432296 Tebufenozide-hydroxymethyl CAS No. 166547-61-1

Tebufenozide-hydroxymethyl

Cat. No.: B1432296
CAS No.: 166547-61-1
M. Wt: 368.5 g/mol
InChI Key: CFNNCPNLRFTHTN-UHFFFAOYSA-N
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Description

Contextualization within Insecticide Metabolism Studies

Tebufenozide (B1682728), a diacylhydrazine insecticide, functions as an ecdysone (B1671078) agonist, disrupting the molting process in lepidopteran pests. fao.orgebi.ac.uk Its effectiveness and target specificity have made it a subject of extensive metabolic research. The study of its metabolites, such as tebufenozide-hydroxymethyl, is fundamental to understanding the complete lifecycle of the insecticide. Metabolism studies in various organisms, including rats, goats, poultry, and fish, as well as in plants like apples, grapes, and rice, consistently show that the primary metabolic pathway involves the oxidation of the alkyl substituents on the aromatic rings of the tebufenozide molecule. fao.orgnih.gov

This oxidation process leads to the formation of several metabolites, including monoalcohols like this compound (RH-9886). fao.orgfao.org These studies are critical for assessing the potential for bioaccumulation and determining the nature of the terminal residues in the food chain. nih.govepa.gov The formation of hydroxylated metabolites is a common detoxification pathway for many xenobiotics, including pesticides, making the study of this compound relevant to the broader field of insecticide toxicology and environmental science. epa.govnih.gov

Significance of Hydroxylated Metabolites in Environmental and Biological Systems

Hydroxylation, the process of introducing a hydroxyl group (-OH) into a compound, is a key phase I metabolic reaction. This process generally increases the water solubility of a compound, facilitating its excretion from an organism. epa.gov In the context of insecticides, the formation of hydroxylated metabolites can have several important implications:

Toxicity Alteration: The toxicity of a metabolite can differ significantly from its parent compound. While hydroxylation is often a detoxification step, in some cases, it can lead to the formation of metabolites with equal or even greater toxicity. acs.orgresearchgate.net However, studies on tebufenozide metabolites, including RH-9886, have generally indicated low toxicity. inchem.org

Environmental Persistence: The increased polarity of hydroxylated metabolites can affect their behavior in the environment. They may be more mobile in soil and water but also more susceptible to further degradation by microorganisms. maine.govwikipedia.org

Bioavailability: The chemical changes resulting from hydroxylation can alter the bioavailability of the compound to other organisms in the ecosystem.

The study of hydroxylated metabolites like this compound is therefore essential for a comprehensive risk assessment of the parent insecticide. It allows scientists to understand not just the immediate effects of the pesticide, but also the potential long-term impacts of its breakdown products on non-target organisms and the environment. nih.gov

Evolution of Research on Tebufenozide Metabolites

Early research on tebufenozide metabolism, primarily conducted in the 1990s, focused on identifying the major metabolic pathways in target and non-target organisms and in various environmental compartments. inchem.orgwikipedia.orgfao.org These studies established that oxidation of the benzylic carbons was the main route of metabolism, leading to the identification of several key metabolites, including this compound (RH-9886). fao.orginchem.org

In subsequent years, research has become more refined, utilizing advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to quantify residue levels in various matrices. fao.orgresearchgate.netresearchgate.net More recent research has delved into the specific enzymatic processes involved in tebufenozide metabolism. For instance, studies have investigated the role of cytochrome P450 (CYP) enzymes in the formation of hydroxylated metabolites. nih.govresearchgate.net In vitro studies using human hepatic microsomes have aimed to understand the metabolic fate of tebufenozide in humans, confirming the formation of hydroxylated and other metabolites. nih.govresearchgate.net

This evolution in research from broad metabolic profiling to detailed enzymatic and mechanistic studies highlights the ongoing scientific interest in understanding the complete toxicological and environmental profile of tebufenozide and its metabolites.

Detailed Research Findings

Metabolism studies have consistently identified this compound (RH-9886) as a significant, though generally minor, metabolite of tebufenozide.

In Animals:

In rats, RH-9886 was one of several metabolites identified in feces and urine, resulting from the oxidation of the benzylic carbons. fao.orginchem.org

Studies in lactating goats and laying hens also identified RH-9886 as a metabolite, indicating a common metabolic pathway across different animal species. fao.org The parent compound, tebufenozide, along with four metabolites including RH-9886, are considered residues of concern in animal products by regulatory agencies. federalregister.gov

In Plants:

In crops such as apples, grapes, rice, and sugar beets, tebufenozide is metabolized slowly. fao.org

While the parent compound is often the major component of the residue, metabolites like RH-9886 are detected, with their proportions increasing over time. fao.orgfao.org For example, in collards, RH-9886 was identified among other metabolites. fao.org

In Vitro Studies:

Research using human hepatic microsomes has shown that tebufenozide is metabolized to form a hydroxylated metabolite, which corresponds to the hydroxylation of the dimethylbenzoic acid moiety. nih.govresearchgate.net This research suggests that the metabolic pathway in humans is similar to that observed in other mammals.

The following interactive data tables summarize key findings from various studies on tebufenozide metabolites.

Table 1: Key Tebufenozide Metabolites Identified in Various Studies

Metabolite CodeChemical NameFound InReference
RH-9886 N-tert-butyl-N'-(4-ethylbenzoyl)-3-hydroxymethyl-5-methylbenzohydrazideRats, Goats, Hens, Plants (Collards) fao.orgfao.orgfao.org
RH-1788 N-tert-butyl-N'-[4-(l-hydroxyethyl)benzoyl]-3,5-dimethylbenzohydrazideRotational Crops, Rats inchem.orgfao.org
RH-6595 N-tert-butyl-N'-(4-acetylbenzoyl)-3,5-dimethylbenzohydrazideRotational Crops, Rats inchem.orgfao.org
RH-0282 N-tert-butyl-N'-[4-(1-hydroxyethyl)benzoyl]-3-hydroxymethyl-5-methylbenzohydrazideRats, Hens, Rotational Crops fao.orgfederalregister.govfao.org
RH-2703 N-tert-butyl-N'-(4-carboxymethylbenzyol)-3,5-dimethylbenzohydrazideRats, Goats fao.orginchem.orgfederalregister.gov

Table 2: Analytical Methods for Tebufenozide and its Metabolites

Analytical TechniqueMatrixLimit of Detection/QuantificationReference
HPLC-UVVegetablesLOD: 0.01-0.05 mg/kg fao.org
LC-MS/LC-MS-MSLow-moisture cropsLOQ: 0.02 mg/kg, LOD: 0.006 mg/kg fao.org
GC-NPDApples, GrapesLOQ: 0.01-0.02 mg/kg fao.org
UHPLC-MS/MSCabbage, SoilLOQ: 0.005 mg/kg researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-N'-(4-ethylbenzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-6-16-7-9-18(10-8-16)20(26)23-24(22(3,4)5)21(27)19-12-15(2)11-17(13-19)14-25/h7-13,25H,6,14H2,1-5H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNNCPNLRFTHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)CO)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Metabolic Pathways and Biotransformation of Tebufenozide into Hydroxymethyl Derivatives

Mammalian Metabolism Pathways

In mammals, tebufenozide (B1682728) undergoes extensive metabolism, primarily through oxidative pathways that increase its polarity and facilitate excretion. These transformations predominantly target the alkyl groups attached to the aromatic rings of the molecule.

The primary route of tebufenozide metabolism in mammals involves the oxidation of the alkyl substituents on its two aromatic rings. fao.orgnih.gov Studies in rats show that metabolism results in numerous metabolites formed through the oxidation of the ethyl group on the A-ring (4-ethylbenzoyl) and the two methyl groups on the B-ring (3,5-dimethylbenzoyl). nih.govinchem.org These oxidative transformations occur mainly at the benzylic carbons—the carbon atoms directly attached to the aromatic rings—which are chemically more susceptible to enzymatic oxidation. nih.govinchem.orgfao.org This process can lead to the formation of alcohols, ketones, and carboxylic acids. fao.org In rats, as many as 16 different whole-molecule metabolites have been identified, all resulting from these oxidative processes. nih.gov

Hydroxylation of the methyl groups on the B-ring (dimethylbenzoic acid moiety) is a key step, leading to the formation of specific hydroxymethyl metabolites. nih.govregulations.gov One of the prominent alcohol metabolites is designated RH-9886. fao.orgregulations.gov This metabolite is formed when one of the methyl groups at the 3 or 5 position of the dimethylbenzoic acid ring is hydroxylated. nih.gov In studies on goats, RH-9886 was identified and found conjugated with fatty acids, particularly in milk and fat. fao.org

Another identified hydroxymethyl metabolite is RH-0282. fao.orgregulations.gov This compound involves hydroxylation on both the A-ring's ethyl group and the B-ring's methyl group. regulations.gov Both RH-9886 and RH-0282 have been detected in the kidneys of rats and in the milk of lactating goats, indicating they are common products of tebufenozide biotransformation. fao.org While RH-2778 is a known metabolite, it is typically identified as a carboxylic acid derivative (RH-2703) resulting from further oxidation, rather than a primary hydroxymethyl derivative. regulations.gov

Table 1: Key Hydroxymethyl Metabolites of Tebufenozide in Mammals

Metabolite ID Chemical Name Site of Hydroxylation
RH-9886 benzoic acid, 3-hydroxymethyl-5-methyl-1-[1,1-dimethylethyl]-2-[4-ethylbenzoyl]hydrazide B-ring (3- or 5-methyl group)

| RH-0282 | benzoic acid, 3-hydroxymethyl-5-methyl-1-[1,1-dimethylethyl]-2-[4-[1-hydroxyethyl] benzoyl]hydrazide | B-ring (methyl group) and A-ring (ethyl group) |

In vitro studies using liver microsomes are instrumental in elucidating the specific enzymatic processes involved in metabolism. Human hepatic microsomal studies have confirmed that tebufenozide is metabolized via hydroxylation. nih.gov These investigations pinpoint the site of hydroxylation to the dimethylbenzoic acid moiety (B-ring). nih.gov

A significant finding from these studies is the differential rate of oxidation between the two aromatic rings. The rate of hydroxylation on the dimethylbenzoic acid moiety is approximately 12 times higher than the rate of hydroxylation on the ethylbenzoyl moiety (A-ring). nih.gov This indicates a strong enzymatic preference for the methyl groups on the B-ring as the primary site of initial oxidative attack. This preference explains the prevalence of metabolites like RH-9886. fao.orgnih.gov

Table 2: Comparative Hydroxylation Rates in Human Hepatic Microsomes

Moiety (Aromatic Ring) Relative Rate of Hydroxylation Primary Metabolite Type
Dimethylbenzoic acid (B-ring) ~12x Hydroxymethyl derivatives (e.g., RH-9886)

| Ethylbenzoyl (A-ring) | 1x | Hydroxyethyl derivatives |

The metabolic transformations of tebufenozide, particularly hydroxylation, result in more polar compounds compared to the parent molecule. nih.govfao.org This increased polarity facilitates their elimination from the body. fao.org In animal studies, tebufenozide is shown to be extensively metabolized and rapidly excreted. inchem.orgfao.org In rats, the majority of the administered dose is eliminated within 48 hours, primarily through the feces, with only a small fraction appearing in the urine. fao.org The fecal matter contains a combination of the unchanged parent compound and various polar metabolites. inchem.org This pattern of extensive metabolism and rapid excretion prevents the significant bioaccumulation of tebufenozide or its metabolites in tissues. nih.govinchem.org

Plant Metabolism Pathways

Similar to mammals, plants also metabolize tebufenozide through oxidative processes, although the extent of this metabolism can differ.

In various plant species, including apples, grapes, rice, and sugar beet, the metabolic pathway for tebufenozide involves the oxidation of the alkyl substituents on the aromatic rings. fao.orgnih.gov This process mirrors the pathways observed in mammals, leading to the formation of more polar metabolites. nih.gov However, metabolism in plants appears to be less extensive. In studies conducted on these crops, the unchanged parent tebufenozide was consistently found to be the predominant component of the total residue. fao.org While various oxidative metabolites are formed, no single metabolite has been found to exceed 10% of the total residue in any plant metabolism study. fao.org

Temporal Dynamics of Metabolite Formation in Plant Tissues

Following application, tebufenozide is metabolized within plant tissues over time. While the parent compound is often the predominant residue initially, its concentration decreases as it is converted into various metabolites. Studies on crops like cabbage have shown that tebufenozide has a half-life of approximately 2.96 to 4.08 days. nih.gov

In rice, at the harvest stage, tebufenozide remains the main component of the residue. However, several metabolites, including hydroxylated derivatives, are present in smaller quantities. The relative abundance of these metabolites can vary between different parts of the plant, such as the straw and grain.

Identification of Key Hydroxylated Metabolites in Crops (e.g., RH-9886, RH-1788)

The primary metabolic pathway for tebufenozide in plants involves the oxidation of the alkyl substituents on its aromatic rings. This leads to the formation of hydroxylated metabolites. Two key hydroxymethyl derivatives that have been identified in various crops are RH-9886 and RH-1788.

RH-9886 is formed through the hydroxylation of one of the methyl groups on the dimethylbenzoyl moiety of tebufenozide. nih.gov RH-1788 results from the hydroxylation of the ethyl group on the ethylbenzoyl portion of the molecule. In human hepatic microsomes, it has been observed that the rate of hydroxylation of the dimethylbenzoic acid moiety is significantly higher than that of the ethylbenzoyl moiety. nih.gov

In residue studies conducted on vegetables, the levels of these metabolites were generally found to be very low, often below the limit of determination. fao.org The table below summarizes the presence of these metabolites in different crops.

CropMetabolite DetectedLocation in PlantReference
RiceRH-9886, RH-1788Straw, Hulls, Grain fao.org
ApplesNot specifiedFruit, Foliage fao.org
GrapesNot specifiedFruit, Leaves fao.org
Sugar BeetNot specifiedRoots, Tops fao.org

Aquatic Organism Metabolism

The biotransformation of tebufenozide also occurs in aquatic environments, where it can be metabolized by various organisms.

Biotransformation Processes in Fish and Aquatic Invertebrates

In fish, such as the lake trout (Salvelinus namaycush), exposure to tebufenozide has been shown to affect metabolic processes. publications.gc.ca However, detailed studies identifying the specific hydroxymethyl metabolites in fish are limited. General biotransformation processes in fish involve phase I reactions like oxidation, reduction, and hydrolysis, followed by phase II conjugation reactions to increase water solubility and facilitate excretion. It is plausible that similar oxidative pathways to those observed in plants and mammals occur in fish, leading to the formation of hydroxylated derivatives.

Environmental Fate and Degradation of Tebufenozide Hydroxymethyl Metabolites

Aerobic and Anaerobic Degradation in Soil Systems

The transformation of tebufenozide-hydroxymethyl in soil is largely dictated by microbial activity and the physicochemical properties of the soil itself.

Microbial metabolism is a primary driver for the degradation of tebufenozide (B1682728) and its metabolites in soil. Under aerobic conditions, tebufenozide is initially transformed into this compound through the oxidation of its alkyl substituents. fao.org This process is a key first step in the broader degradation pathway. fao.org Further microbial action can oxidize the hydroxymethyl group to a carboxylic acid, forming other metabolites. fao.orgwikipedia.org

The kinetics of this degradation are influenced by the microbial populations present. Studies on the parent compound, tebufenozide, show that its degradation follows different kinetic models depending on the initial concentration and microbial activity. nih.gov For instance, the half-life of tebufenozide in soil can range from approximately 5 to 7 days under specific field conditions. nih.gov Under laboratory conditions, the aerobic aquatic soil metabolic DT50 (the time required for 50% of the initial concentration to dissipate) has been reported to be around 100 days. nih.gov

Anaerobic degradation of tebufenozide and its metabolites is generally slower. For the parent compound, the metabolic half-life in an anaerobic aquatic silt loam soil was reported to be 179 days. nih.gov It is expected that this compound would follow a similar pattern of slower degradation in the absence of oxygen.

Table 1: Degradation Half-Lives of Tebufenozide in Soil

Condition Soil Type Half-Life (DT50)
Aerobic Field Not Specified 4.95-7.70 days nih.gov
Aerobic Aquatic 3 Soil Types ~100 days nih.gov
Anaerobic Aquatic Silt Loam 179 days nih.gov

The persistence of this compound in soil is significantly modulated by various soil properties that affect microbial activity and the bioavailability of the compound.

Organic Matter and Clay Content: Soil organic matter and clay content are primary factors influencing the adsorption of pesticides. mdpi.comnih.gov Higher organic carbon and clay content can lead to stronger adsorption of tebufenozide and its metabolites, reducing their availability to microorganisms and thus slowing degradation. mdpi.com This increased adsorption can also reduce the risk of leaching. mdpi.com

Soil pH: The pH of the soil can affect both the chemical stability of the pesticide and the activity of microbial populations responsible for its degradation. While specific data on the direct impact of pH on this compound is limited, it is a known factor in the degradation of other pesticides. mdpi.com

Microbial Biomass: The rate of degradation is directly linked to the size and activity of the soil's microbial population. nih.govresearchgate.net Soils with a higher microbial biomass generally exhibit faster degradation of pesticides. However, high concentrations of some pesticides can also inhibit microbial activity. nih.govresearchgate.net

Aquatic Environmental Transformations

In aquatic environments, this compound is subject to transformation through photodegradation, hydrolysis, and microbial action.

Photodegradation, or photolysis, is a key process for the breakdown of tebufenozide in sunlit surface waters. wikipedia.org The parent compound has a photodegradation half-life of approximately 83 hours (about 3.5 days) in surface waters when exposed to sunlight. nih.gov In natural pond water, a DT50 of 30 days has also been reported. nih.gov The process involves the absorption of light energy, which leads to chemical transformations. While tebufenozide is stable to light in a pure aqueous solution at pH 7, its degradation is accelerated in natural waters, likely due to the presence of substances that act as photosensitizers. wikipedia.orgnih.gov It is anticipated that this compound would undergo similar photochemical transformations.

Table 2: Photodegradation Half-Life of Tebufenozide in Water

Water Type Condition Half-Life (DT50)
Surface Water Sunlight 83 hours nih.gov
Natural Pond Water Light, 25°C 30 days nih.gov
pH 7 Aqueous Solution Light, 25°C Stable nih.gov

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Tebufenozide has been shown to be stable to hydrolysis under acidic (pH 4 and 5) and neutral (pH 7) conditions. fao.orgnih.govfao.org Under basic conditions (pH 9 and 10), hydrolysis is more significant, with a reported half-life of 34 days at pH 10. nih.govfao.org Given this stability, hydrolysis is not considered a primary degradation pathway for tebufenozide and its metabolites like this compound in most natural aquatic environments, which typically have a pH closer to neutral. wikipedia.orgfao.org No significant hydrolysis products were detected in studies conducted at pH 5, 7, and 9 over 30 days. fao.orgfao.org

Microbial activity is a crucial factor in the degradation of tebufenozide in aquatic systems. wikipedia.orgnih.govgithub.io Studies have demonstrated that tebufenozide degrades more rapidly in unsterilized stream water compared to sterilized water, indicating the significant role of microorganisms. nih.gov The half-life in dark, unsterilized stream water was 181 days, compared to 734 days in sterilized water. nih.gov The degradation process is often more pronounced in the sediment phase, where microbial populations are typically more abundant and active. researchgate.net In aerobic aquatic systems (water and hydrosoil), the half-life of the parent compound was found to be around 100 days. fao.org The degradation pathways are expected to be similar to those in soil, involving oxidative transformations of the molecule by aquatic bacteria and fungi. fao.orgwikipedia.org

Sediment Interactions and Distribution

The environmental behavior of tebufenozide and its metabolites, including hydroxylated derivatives, is significantly influenced by their interaction with sediment in aquatic systems. Studies on the parent compound, tebufenozide, indicate a strong affinity for binding to sediment and organic matter, which consequently affects the distribution of its metabolites. nih.govmaine.gov

In aerobic aquatic degradation studies using hydrosoils, tebufenozide was observed to degrade over time, with its residues partitioning between the water and sediment phases. fao.org While specific data for this compound is not detailed, the general fate of tebufenozide residues provides insight. For instance, in a study conducted over 365 days, a significant portion of the applied radioactivity became bound to the sediment. fao.org The characterization of these bound residues indicated that they were incorporated into humic and fulvic acid fractions, suggesting that metabolites are also likely to be sequestered within the sediment matrix. fao.org

Data from studies on tebufenozide in water/sediment systems show a gradual decline of total residues in the water phase, which is attributed to strong adsorption to sediment. nih.gov This suggests that while metabolites like this compound may be formed in the water column, they are likely to be distributed into the sediment. The distribution of tebufenozide and its degradation products in aquatic systems is a key factor in their persistence and bioavailability.

Table 1: Distribution of Tebufenozide Residues in Aerobic Aquatic Systems

Time (Days) Water Phase (% of Applied Radioactivity) Sediment Phase (% of Applied Radioactivity)
0 85.1 - 93.3 2.5 - 12.0
1 48.7 - 70.4 24.2 - 47.3
3 32.8 - 47.9 45.4 - 61.7
7 20.7 - 31.0 62.4 - 72.9
14 14.8 - 20.3 72.8 - 78.4
30 10.1 - 12.3 78.9 - 82.5
60 7.9 - 9.4 80.3 - 83.1
120 5.8 - 7.1 79.1 - 82.3
180 5.0 - 6.2 77.0 - 80.5
270 4.2 - 5.5 74.5 - 78.1
365 3.8 - 4.9 71.8 - 75.3

Data synthesized from studies on the parent compound, tebufenozide, indicating the general trend of residue distribution.

Mobility and Leaching Potential of Metabolites in Environmental Matrices

The mobility and leaching potential of tebufenozide and its metabolites are largely dictated by their chemical properties and the characteristics of the environmental matrix, such as soil type and organic matter content. Tebufenozide itself is expected to have low to no mobility in soil due to its strong adsorption to soil particles. nih.govmaine.gov However, its metabolites, which can be more polar, may exhibit different mobility characteristics.

Metabolites such as carboxylic acids derived from tebufenozide have been shown to be mobile in soil. fao.org This is a critical consideration, as the formation of more polar metabolites like this compound could potentially increase the risk of leaching into groundwater.

In laboratory column leaching studies, while the parent tebufenozide was found to be somewhat mobile only in sand, its carboxylic acid metabolites were mobile in all four soil types tested. fao.org Another study involving aged soil residues demonstrated that while tebufenozide and its ketone metabolite (RH-6595) were not present in the leachate, the radioactivity in the leachate was attributed to the presence of two carboxylic acid metabolites. fao.org This indicates that the degradation of tebufenozide in soil can lead to the formation of metabolites with a higher potential for mobility.

Table 2: Leaching of Aged Tebufenozide Residues in Sandy Soil

Residue Component Soil (after aging, before leaching) (% of Applied ¹⁴C) Leachate (% of Applied ¹⁴C)
Tebufenozide 46.7 Not Detected
RH-6595 (ketone) 6.6 Not Detected
RH-2651 (carboxylic acid) 9.1 Present
RH-2703 (carboxylic acid) 4.6 Present
Unextractable 17.5 -
CO₂ 11.3 -
Volatilized 0.3 -
Unknowns 6.8 -

This table illustrates that while the parent compound and some metabolites remain in the soil, more polar carboxylic acid metabolites have the potential to leach. fao.org

Analytical Methodologies for Tebufenozide Hydroxymethyl Metabolite Quantification

Extraction and Sample Preparation Techniques for Diverse Matrices

The initial and most critical stage in the analysis of Tebufenozide-hydroxymethyl is the extraction of the analyte from the sample matrix. The choice of technique depends heavily on the physical and chemical properties of the sample.

A variety of methods have been developed for extracting tebufenozide (B1682728) and its metabolites from plant tissues. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely used for its efficiency and broad applicability. hpst.cz For instance, a modified QuEChERS procedure has been successfully applied to the analysis of pesticide residues in rice. nih.gov This method involves an extraction step with acetonitrile (B52724) (ACN) and a subsequent partitioning step using salts like anhydrous MgSO4 and NaCl to separate the ACN and aqueous layers. hpst.cz

In a study on rice, samples were extracted using a mixture of acetonitrile, water, and 1% glacial acetic acid, followed by cleanup with a mixed-mode Solid Phase Extraction (SPE) cartridge. nih.gov For vegetables like cabbage, supercritical fluid extraction (SFE) has been explored, offering a "green" alternative that reduces organic solvent consumption. nih.gov Another common approach for vegetables involves extraction with alkali acetonitrile followed by solid-phase purification. nju.edu.cn Pigment-rich vegetables may require an additional cleanup step using an active carbon column to prevent instrument contamination. nju.edu.cn HPLC methods have also been specifically utilized for determining tebufenozide residues in apples. fao.org

Table 1: Extraction Techniques for Tebufenozide Metabolites in Plant Tissues

Matrix Extraction Method Key Parameters Reference
Rice Modified QuEChERS Extraction with 10 mL MeCN, 5 mL H₂O, and 1% glacial acetic acid; Cleanup with mixed-mode SPE (C18 and pressure swing adsorption). nih.gov
Vegetables Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Extraction with alkali acetonitrile; Solid-phase purification. nju.edu.cn
Cabbage Supercritical Fluid Extraction (SFE) Conditions: 48.3 MPa, 60°C, 20 min static time; Methanol as static modifier; Acetone as collecting solvent. nih.gov

| General | QuEChERS | Sample homogenization, extraction with acetonitrile, and salt partitioning. | hpst.cz |

Metabolism studies in animals like lactating goats show that tebufenozide is extensively metabolized, with the parent compound and its metabolites, including the B-ring alcohol RH-9886 and another alcohol metabolite RH-0282 (N-4-(2-hydroxyethyl)-benzoyl-N'-3-hydroxymethyl-5-methyl-benzoyl-N'-tert-butylhydrazide), found in tissues and milk. fao.orgepa.gov The highest concentration of total residues is often found in the liver. fao.org

A comprehensive enforcement method for animal matrices has been developed to analyze for the parent compound and its metabolites, including RH-0282. epa.gov The general procedure involves:

Extraction: Using a mixture of methanol, water, and hydrochloric acid (HCl). epa.gov

Partial Cleanup: Employing liquid-liquid partitions. epa.gov

Solid Phase Cleanup: Utilizing various SPE cartridges, including basic alumina, carbon, and silica. epa.gov

For certain fatty acid conjugate metabolites, an additional hydrolysis step is included to convert them into a common alcohol metabolite before quantification. epa.gov This robust method has been validated for various animal products, including milk, meat, kidney, liver, and fat. epa.gov

The analysis of this compound in environmental samples is crucial for assessing its environmental fate. The QuEChERS method, known for its versatility, is also applicable for the extraction of pesticides from soil. hpst.czresearchgate.net General sample preparation for environmental matrices often involves sample homogenization, extraction to isolate residues, and a cleanup step to remove interfering co-extracted components. hpst.cz

A range of extraction techniques are reported for environmental sample analysis, including:

Liquid-Liquid Extraction (LLE) nih.gov

Solid-Phase Extraction (SPE) nih.gov

Pressurized Liquid Extraction (PLE) nih.gov

Soxhlet Extraction nih.gov

For water samples, SPE is a common technique where large volumes of the sample are passed through a cartridge that retains the analytes, which are then eluted with a small volume of organic solvent. curresweb.com

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate the this compound metabolite from other co-extracted compounds before detection and quantification.

HPLC is a primary technique for the analysis of tebufenozide and its metabolites. Reverse-phase HPLC is frequently used, often coupled with a mass spectrometry (MS) detector for enhanced sensitivity and specificity. nju.edu.cnepa.gov

An analytical method for vegetables uses reversed-HPLC coupled with an electrospray tandem mass spectrometer (LC-MS/MS). nju.edu.cn The separation is achieved on a C18 column with a gradient mobile phase of 0.1% formic acid and methanol. nju.edu.cn For animal matrices, reverse-phase HPLC with UV detection is a validated method, with HPLC-MS used for confirmation. epa.gov The mobile phases can be adjusted to optimize the chromatography. epa.gov In other applications, HPLC with a photodiode array (PDA) detector has been used, employing a C18 column and an isocratic mobile phase of acetonitrile and water. nih.gov

Table 2: HPLC Conditions for Tebufenozide and Metabolite Analysis

Detector Column Mobile Phase Application Reference
Tandem Mass Spectrometry (MS/MS) Waters SunFire C18 (150 mm × 2.1 mm) Gradient of 0.1% formic acid and methanol Vegetable Residues nju.edu.cn
UV Detector / Mass Spectrometry (MS) Reverse Phase C18 Acetonitrile / Water Animal Tissues epa.gov
Photodiode Array (PDA) C18 column Acetonitrile-water (55:45, v/v) Cabbage Extracts nih.gov

| UPLC-MS/MS | Not specified | Not specified | Rice Residues | nih.gov |

Gas chromatography, particularly when coupled with tandem mass spectrometry (GC-MS/MS), is another powerful tool for pesticide residue analysis. hpst.czrestek.com The use of MS/MS detection in selected reaction monitoring (SRM) mode provides excellent selectivity and sensitivity, which helps to overcome matrix effects often encountered in complex samples like vegetables. thermofisher.com

Fast GC analysis methods have been developed to increase sample throughput. thermofisher.com These methods often utilize columns like the Rxi-5ms, which provide reliable separation of compounds that may share ion transitions. restek.com The sample preparation for GC analysis often involves the QuEChERS method, with the final extract being reconstituted in a suitable solvent like acetone/hexane before injection. hpst.czthermofisher.com A typical GC-MS/MS analysis program involves a temperature-programmed run to ensure the separation of a wide range of pesticides. nih.govcurresweb.com

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation/Code Type
Tebufenozide RH-5992 Parent Insecticide
This compound RH-0282 Metabolite
N-4-(2-hydroxyethyl)-benzoyl-N'-3-hydroxymethyl-5-methyl-benzoyl-N'-tert-butylhydrazide RH-0282 Metabolite
B-ring alcohol RH-9886 Metabolite
Methoxyfenozide - Insecticide
Phoxim - Insecticide
Tebuconazole - Fungicide
Glyphosate - Herbicide
Aminomethylphosphonic acid AMPA Metabolite
Glufosinate ammonium - Herbicide
Atrazine - Herbicide
Desethylatrazine DEA Metabolite
Desisopropylatrazine DIA Metabolite
Diflufenican - Herbicide
Flurochloridone - Herbicide
Dimethomorph - Fungicide

Mass Spectrometric Detection and Confirmation

Mass spectrometry (MS) plays a pivotal role in the unequivocal identification and quantification of this compound. Its ability to provide molecular weight and structural information makes it an indispensable tool in residue analysis.

HPLC-Mass Spectrometry (HPLC-MS) and Tandem Mass Spectrometry (MS/MS)

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS), particularly tandem mass spectrometry (MS/MS), is the cornerstone for the analysis of this compound. This technique combines the excellent separation capabilities of HPLC with the sensitive and selective detection of MS/MS.

In a typical HPLC-MS/MS workflow, the sample extract is injected into the HPLC system, where this compound is separated from other matrix components on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer's ion source.

While specific MS/MS parameters for this compound are not extensively detailed in publicly available literature, the general approach involves the selection of a precursor ion, which corresponds to the molecular ion of the analyte, and its subsequent fragmentation to produce characteristic product ions. For instance, a study on the metabolism of tebufenozide identified a hydroxylated metabolite with an exact mass of 369, which corresponds to this compound. The analysis of this metabolite was carried out using HPLC coupled to a time-of-flight (TOF) mass spectrometer.

For regulatory purposes, such as in the analysis of animal tissues, HPLC with ultraviolet (UV) detection has been utilized, with HPLC-MS serving as a confirmatory technique. This underscores the reliability of mass spectrometry in verifying the presence of the metabolite.

Gas Chromatography-Mass Spectrometry (GC-MS)

Currently, there is a lack of specific, publicly available scientific literature detailing the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the routine analysis of the this compound metabolite. This is likely due to the polar nature and relatively high molecular weight of the compound, which can make it less amenable to direct GC-MS analysis without derivatization. Derivatization is a chemical modification process used to increase the volatility and thermal stability of an analyte, making it more suitable for GC-MS. However, this additional step can introduce complexity and potential for analytical error. The prevalent use of HPLC-MS/MS for the analysis of tebufenozide and its metabolites suggests that this method is generally considered more direct and efficient for this class of compounds.

Electrospray Ionization (ESI) and Selected Reaction Monitoring (SRM)

Electrospray ionization (ESI) is the most common ionization technique used for the analysis of this compound by LC-MS. ESI is a soft ionization method that allows for the ionization of thermally labile and polar molecules, such as this compound, with minimal fragmentation.

Selected Reaction Monitoring (SRM) is a highly selective and sensitive MS/MS scanning mode used for quantification. In SRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for the target analyte. This targeted approach significantly reduces background noise and matrix interference, leading to lower detection limits and more accurate quantification.

While the exact SRM transitions for this compound are not widely published, the selection of these transitions is a critical step in method development. It involves the optimization of the precursor ion (typically the protonated molecule [M+H]+ in positive ion mode) and its most abundant and stable fragment ions (product ions).

Method Validation Parameters for Metabolite Analysis

Method validation is a critical requirement to ensure that an analytical method is fit for its intended purpose. For the analysis of this compound, validation is performed to demonstrate the method's accuracy, precision, sensitivity, and robustness.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

For the analysis of this compound (identified as RH-9886) in animal tissues using an HPLC/UV method, a validated LOQ of 0.02 ppm has been reported. The corresponding LOD for the same method was 0.006 ppm. These values indicate the sensitivity of the method for residue monitoring in complex biological matrices.

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for this compound (RH-9886)

MatrixAnalytical MethodLODLOQ
Animal TissuesHPLC/UV0.006 ppm0.02 ppm

Note: Data is based on available regulatory documents. More extensive data from various matrices and methodologies is needed for a comprehensive overview.

Recovery Efficiencies and Reproducibility

Recovery experiments are performed to assess the accuracy of an analytical method by determining the percentage of the analyte that is extracted and measured from a fortified sample. Reproducibility refers to the consistency of the results obtained when the method is repeated under different conditions (e.g., by different analysts or on different days).

Specific recovery and reproducibility data for the analysis of this compound are not extensively detailed in the available scientific literature. However, for the parent compound, tebufenozide, analytical methods in vegetables have demonstrated average recovery ranges from 90% to 110% with relative standard deviations (RSDs) of less than 8%. It is expected that validated methods for this compound would exhibit similar performance characteristics to ensure reliable quantification.

Table 2: Illustrative Recovery and Reproducibility Data for Tebufenozide (Parent Compound) in Vegetables

Fortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
4.090 - 110< 8
10.090 - 110< 8
20.090 - 110< 8

Note: This table shows data for the parent compound, tebufenozide, as a proxy for expected method performance for its metabolite, this compound. Specific data for the metabolite is needed for a complete assessment.

Storage Stability of Metabolites in Samples

The stability of pesticide residues in samples from the time of collection to the time of analysis is a critical factor in ensuring the accuracy and reliability of residue data. This section focuses on the storage stability of tebufenozide metabolites, with a particular emphasis on available data for compounds structurally related to this compound.

It is important to note that specific storage stability data for the metabolite this compound, also known as RH-9886, were not found in the reviewed literature. However, stability studies have been conducted on other relevant metabolites of tebufenozide, providing valuable insights into the behavior of these compounds under typical storage conditions.

Research Findings on Tebufenozide Metabolite Stability

A study conducted in Japan investigated the stability of tebufenozide and two of its metabolites, RH-6595 and RH-1788, in fortified apple samples. fao.org The samples were fortified with a solution containing these three compounds at a concentration of 1 mg/kg and were subsequently stored at -20°C for a period of 190 to 202 days. fao.org The analysis of these stored samples revealed varying degrees of stability among the parent compound and its metabolites.

The parent compound, tebufenozide, demonstrated high stability, with an average recovery of 94% after the storage period. The metabolite RH-1788 also showed good stability, with an average recovery of 87%. In contrast, the metabolite RH-6595 was found to be less stable under these storage conditions, with an average recovery of 69%. fao.org

These findings suggest that while tebufenozide and some of its metabolites can remain stable for extended periods when stored at low temperatures, other metabolites may be more prone to degradation. The observed differences in stability highlight the importance of evaluating each metabolite individually to ensure accurate quantification in residue analysis.

The following table summarizes the results of the storage stability study on tebufenozide and its metabolites in fortified apple samples.

Table 1: Storage Stability of Tebufenozide and its Metabolites in Fortified Apple Samples

CompoundStorage Temperature (°C)Storage Duration (days)Fortification Level (mg/kg)Average Recovery (%)
Tebufenozide-20190-202194
RH-1788-20190-202187
RH-6595-20190-202169

While the direct storage stability of this compound (RH-9886) remains uncharacterized based on the available data, the information on other alcohol metabolites of tebufenozide, such as RH-0282, suggests that oxidative metabolism is a key transformation pathway. fao.org The stability of such metabolites is crucial for accurate residue assessment in various matrices.

Further research is needed to specifically determine the storage stability of this compound (RH-9886) under various conditions and in different sample matrices. Such data would be invaluable for ensuring the accuracy of residue monitoring and dietary risk assessments associated with tebufenozide.

Ecological Implications and Non Target Organism Interactions of Tebufenozide and Its Hydroxymethyl Metabolites

Aquatic Ecosystem Impacts

The introduction of tebufenozide (B1682728) into aquatic environments can lead to a range of interactions with non-target organisms and ecosystem processes.

Effects on Zooplankton Communities

Tebufenozide exposure can significantly alter the structure of zooplankton communities. nih.gov Studies in lake enclosures have demonstrated direct toxic effects on certain macrozooplankton groups, while others remain unaffected, leading to secondary ecological shifts. nih.gov

Research has shown concentration-dependent reductions in the abundance of cladocerans, indicating direct toxicity to this group. nih.gov Conversely, copepods have shown no indications of direct toxic effects. nih.gov This selective toxicity can lead to indirect consequences; for instance, significant increases in rotifer populations have been observed at higher tebufenozide concentrations, a change attributed to the reduction in their cladoceran competitors. nih.gov

Organism GroupObserved Effect of TebufenozideNature of EffectSource
CladoceransConcentration-dependent reduction in abundanceDirect Toxic Effect nih.gov
CopepodsNo direct toxic effects indicatedNo Direct Effect nih.gov
RotifersSignificant increase in abundance at higher concentrationsIndirect (Secondary) Effect nih.gov

Influence on Biofilm and Phytoplanktonic Microbial Assemblages

The impact of tebufenozide on microbial communities, such as phytoplankton and biofilms, appears to be limited and indirect. Research indicates no significant direct effects on phytoplankton biomass, as measured by chlorophyll (B73375) a concentrations. nih.gov Similarly, studies focusing on biofilm microbial communities have found only small, non-significant shifts in response to tebufenozide exposure. nih.govresearchgate.net

However, microbial activity is the primary pathway for the breakdown and detoxification of tebufenozide in the environment. nih.govresearchgate.net This suggests that while direct toxicity is low, macroecological changes could occur as microbial communities utilize the compound as a nutrient or carbon source. nih.gov This degradation process is what leads to the formation of metabolites like Tebufenozide-hydroxymethyl. nih.gov There is some indication that the presence of tebufenozide may increase the competitiveness of microbial species capable of breaking down complex carbon sources. nih.gov

Bioconcentration and Depuration Dynamics in Aquatic Fauna (e.g., Fish)

Tebufenozide possesses properties that suggest a potential for bioconcentration in aquatic organisms. nih.gov The bioconcentration factor (BCF) is a key indicator of this potential. One estimate calculated a BCF of 370 for tebufenozide, which suggests a high potential for bioconcentration. nih.gov Another source reports a whole-fish BCF of 70, indicating a low potential. herts.ac.uk

Despite its potential to accumulate, studies show that tebufenozide can be effectively eliminated by fish. In bluegill sunfish, over 90% of the accumulated tebufenozide was reported to be excreted within 15 days of being transferred to clean water. maine.gov Less than 5% of the remaining compound was found in edible tissue. maine.gov

ParameterValueOrganismImplicationSource
Bioconcentration Factor (BCF)370 (estimated)Aquatic OrganismsHigh potential for bioconcentration nih.gov
Bioconcentration Factor (BCF)70Whole FishLow potential for bioconcentration herts.ac.uk
Depuration Rate>90% excreted in 15 daysBluegill SunfishRelatively rapid elimination maine.gov

Trophic Transfer Considerations

Trophic transfer and biomagnification, the process where a chemical's concentration increases at successively higher levels in a food web, appear to be low for tebufenozide. maine.gov The ability of organisms like fish to metabolize and excrete the compound relatively quickly limits its potential to magnify through the food chain. maine.gov The metabolites of tebufenozide, including the hydroxymethyl form, are generally considered part of a detoxification process and are not expected to biomagnify. nih.govmaine.gov

Terrestrial Ecosystem Impacts

When introduced into terrestrial environments, tebufenozide and its metabolites primarily interact with the soil matrix and its resident microbial communities.

Effects on Soil Microbial Communities

Microbial metabolism is a key route for the degradation of tebufenozide in soil. wikipedia.org The half-life of tebufenozide in apple orchard soil has been measured at approximately 16 days. swu.edu.cn The compound tends to bind to organic matter in the upper layers of the soil, which limits its leaching potential. maine.gov

Direct adverse effects on soil invertebrates appear to be minimal at expected environmental concentrations. maine.gov For example, earthworms were not negatively impacted by soil concentrations over 100 times greater than expected levels. maine.gov However, short-term reductions in the diversity and evenness of soil arthropod communities have been observed following application, with recovery occurring within approximately 28 days. swu.edu.cn While the degradation of tebufenozide in soil is microbially driven, leading to the formation of its hydroxymethyl and other metabolites, specific studies detailing the direct effects of these metabolites on soil microbial community structure and function are scarce.

Interactions with Soil Invertebrate Populations (e.g., Earthworms)

Tebufenozide is not predicted to be a significant threat to soil fertility or soil invertebrates at expected environmental concentrations. maine.gov Research using soil microcosms with substrates and species from forest ecosystems, where the insecticide is likely to be applied, has been conducted to evaluate its effects. nih.gov

Studies on the forest earthworm, Dendrobaena octaedra, showed that exposure to tebufenozide at concentrations up to 100 times the expected environmental concentration (EEC) in leaf litter for a 10-week period did not affect survival, growth, or reproduction, including cocoon production and viability. nih.gov Similarly, earthworms were not adversely affected when soil was treated with tebufenozide at a concentration 100-fold greater than the EEC. maine.gov

The impact on other soil invertebrates has also been investigated. The population growth of four species of soil Collembola (Folsomia candida, F. nivalis, Onychiurus parvicornis, and Hypogastrura pannosa) was not affected by tebufenozide at 100 times the EEC over an 8 to 10-week period. nih.gov However, some field studies in apple orchards have noted short-term reductions in the diversity and evenness of the soil arthropod community after tebufenozide application, with populations recovering 28 days post-application. swu.edu.cn Specifically, the abundance of Araneae (spiders) was significantly inhibited, while populations of Hymenoptera, Diptera, and Collembola were not significantly affected. swu.edu.cn Based on these findings, tebufenozide is not expected to pose a significant hazard to most soil invertebrates under normal operational use. nih.gov

Summary of Tebufenozide Effects on Soil Invertebrates
OrganismSpeciesConcentrationDurationObserved EffectsSource
EarthwormDendrobaena octaedraUp to 100x EEC10 weeksNo significant effects on survival, growth, or reproduction. nih.gov
Springtail (Collembola)Folsomia candida, F. nivalis, Onychiurus parvicornis, Hypogastrura pannosa100x EEC8-10 weeksNo significant effects on population growth. nih.gov
Spiders (Araneae)Field populationField Application RateShort-termSignificant inhibition of population abundance. swu.edu.cn
Various ArthropodsField communityField Application RateShort-termReduced diversity and evenness, recovered after 28 days. swu.edu.cn

Specificity Towards Target Organisms (Lepidoptera) Versus Non-Target Organisms

Ecdysone (B1671078) Agonism in Target Pests

Tebufenozide's insecticidal activity is highly specific, primarily targeting the larvae of moths and butterflies (Lepidoptera). maine.govmaine.gov Its mode of action is as a nonsteroidal ecdysone agonist, meaning it mimics the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). nih.govnih.gov

When a lepidopteran larva ingests tebufenozide, the compound binds to the ecdysone receptor protein complex. nih.gov This binding event triggers a premature and incomplete molting process. nih.govmdpi.com Unlike the natural hormone 20E, which is released in a pulse and then cleared from the system to allow the molting cycle to complete, tebufenozide is persistent. nih.gov It remains bound to the receptors, continuously activating the genes that initiate molting (up-regulated genes) while preventing the expression of genes that are necessary for the later stages of the process, such as cuticle elaboration and sclerotization (down-regulated genes). nih.gov

This hormonal interference causes the larva to stop feeding and undergo a lethal, abortive molt. nih.gov The larva may develop a new, untanned head capsule and separate from its old cuticle, but it is unable to complete ecdysis (shedding the old skin) and cannot feed due to malformed mouthparts. researchgate.net This ultimately leads to the death of the insect. nih.gov This specific mechanism, which targets the hormonal system of Lepidoptera, is the basis for its selectivity. maine.gov

Observed Effects on Non-Target Arthropods and Vertebrates in Environmental Contexts

The high specificity of tebufenozide's mode of action results in minimal direct impact on most non-target organisms. maine.gov

Non-Target Arthropods: Tebufenozide does not generally affect other insect orders, including beneficial insects like bees. maine.gov Studies on the predatory green lacewing, Chrysoperla carnea, have shown that tebufenozide is not toxic to its eggs and has low toxicity to its larvae. mdpi.com While some sublethal effects like reduced larval development time were observed, key reproductive parameters in adults, such as fecundity and longevity, were unaffected. mdpi.com This selectivity makes tebufenozide a candidate for inclusion in Integrated Pest Management (IPM) strategies. mdpi.com

Aquatic Organisms: Under normal application conditions, tebufenozide is not likely to cause adverse effects on fish or most aquatic invertebrates. maine.gov While some sensitive species like water fleas and midges could be affected at significantly high concentrations, such levels are not expected during standard aerial applications. maine.gov There is limited evidence for direct negative effects on zooplankton communities or amphibian larvae, such as the wood frog (Rana sylvaticus). nih.gov

Summary of Tebufenozide Effects on Non-Target Organisms
Organism GroupSpecies ExampleObserved EffectsSource
Insects (Predator)Chrysoperla carnea (Green Lacewing)Not toxic to eggs, low toxicity to larvae; no impact on adult reproduction. mdpi.com
Insects (Beneficial)BeesNot adversely affected at expected concentrations. maine.gov
Aquatic InvertebratesWater fleas, MidgesMay be sensitive to significantly high concentrations (e.g., accidental spills). maine.gov
AmphibiansRana sylvaticus (Wood Frog)Limited evidence of direct effects on larvae. nih.gov
FishGeneralNo negative impacts under normal application conditions. maine.gov
BirdsGeneralPractically nontoxic; potential for indirect effects via food source reduction. maine.govmaine.gov
MammalsGeneralPractically nontoxic; target receptors are absent. maine.gov

Advanced Research Directions and Future Perspectives on Tebufenozide Hydroxymethyl Metabolites

Comprehensive Metabolomic Profiling and Identification of Novel Derivatives

Advanced analytical techniques are paving the way for a more complete understanding of the metabolic fate of tebufenozide (B1682728). While initial studies have identified key hydroxylated metabolites, a comprehensive metabolomic approach is necessary to uncover the full spectrum of tebufenozide-hydroxymethyl derivatives formed in various biological systems and environmental compartments.

High-performance liquid chromatography coupled with time-of-flight mass spectrometry (HPLC/TOF) has been instrumental in identifying hydroxylated metabolites of tebufenozide. nih.gov For instance, in vitro studies using human hepatic microsomes have identified the formation of metabolites resulting from the hydroxylation of the dimethylbenzoic acid moiety of tebufenozide. nih.gov These include derivatives such as 3-hydroxymethyl-5-methylbenzoic acid and 3-methyl-5-hydroxymethylbenzoic acid. nih.gov

Future research should employ untargeted metabolomic workflows to screen for a broader range of novel this compound derivatives in environmental samples such as soil, water, and various organisms. This would involve sophisticated sample preparation techniques, high-resolution mass spectrometry, and advanced data analysis to identify and tentatively characterize previously unknown metabolites. The application of techniques like proteomics and transcriptomics in conjunction with metabolomics (multi-omics) could provide a more holistic view of the cellular responses to tebufenozide and its metabolites, potentially revealing new biotransformation products. nih.gov

In-Depth Mechanistic Studies of Biotransformation Pathways

The formation of this compound is a result of biotransformation processes within organisms. A deeper understanding of the enzymatic pathways and mechanisms involved is a critical area of future research.

Current research indicates that hydroxylation is a key biotransformation pathway for tebufenozide. Studies with human hepatic microsomes have shown that the rate of hydroxylation on the dimethylbenzoic acid moiety is significantly higher—approximately 12 times greater—than on the ethylbenzoyl moiety. nih.gov This suggests a specific enzymatic preference for this position.

Further in-depth mechanistic studies should aim to identify the specific enzymes responsible for the formation of this compound. This would involve in vitro assays with purified enzymes or recombinant expression systems to pinpoint the specific cytochrome P450 (CYP) isoforms or other enzymes involved in the hydroxylation process. Investigating the kinetics of these enzymatic reactions and the factors that influence them, such as species-specific differences in enzyme activity and the presence of enzyme inhibitors or inducers, will be crucial for a more accurate prediction of metabolite formation in different organisms.

Development of Predictive Models for Environmental Fate and Transport of Metabolites

Predictive models are essential tools for assessing the potential environmental risk of pesticide metabolites. Developing robust models for the environmental fate and transport of this compound is a key research priority.

The environmental fate of a chemical is influenced by its physical and chemical properties, as well as environmental factors. While models exist for predicting the environmental fate of pesticides in general, specific models for this compound are needed. nih.govnih.govresearchgate.net These models should incorporate data on the metabolite's sorption to soil and sediment, its potential for leaching into groundwater, and its degradation rates through biotic and abiotic processes. nih.govmdpi.com

Future research should focus on generating the necessary experimental data to parameterize and validate these models. This includes determining the soil-water partition coefficient (Kd), organic carbon-water (B12546825) partition coefficient (Koc), and degradation half-lives (DT50) of this compound in various soil types and aquatic systems. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the environmental properties of this compound and other potential metabolites based on their chemical structure. nih.gov The integration of these models into a comprehensive environmental risk assessment framework will allow for a more accurate prediction of the potential exposure of non-target organisms to these metabolites.

Long-Term Ecological Monitoring of Metabolite Presence and Effects

To understand the real-world impact of this compound, long-term ecological monitoring programs are essential. researchgate.netfrontiersin.orgmdpi.com These programs should be designed to detect the presence of these metabolites in various environmental compartments and to assess their potential effects on non-target organisms and ecosystem functions.

While studies have monitored the environmental fate of the parent compound, tebufenozide, there is a lack of specific long-term monitoring data for its hydroxylated metabolites. nih.gov The persistence of tebufenozide in soil and aquatic environments, with half-lives that can extend for several months, suggests that its metabolites may also persist and accumulate. nih.gov

Future monitoring programs should include the analysis of this compound in soil, water, sediment, and biota in areas with a history of tebufenozide use. researchgate.net These programs should also incorporate ecological endpoints to assess potential impacts on sensitive species and ecosystem processes. This could involve monitoring changes in microbial community structure and function, as microbial activity is a major pathway for the breakdown of tebufenozide in the environment. nih.gov Combining chemical monitoring with ecotoxicological studies will provide a more complete picture of the potential long-term ecological risks associated with this compound.

Comparative Analysis of Metabolite Behavior Across Diverse Environmental Conditions and Organisms

The behavior and effects of this compound can vary significantly depending on the environmental conditions and the organisms exposed. A comparative approach is needed to understand these differences and to conduct a more comprehensive risk assessment.

The metabolism of tebufenozide has been shown to differ between species. For example, studies have investigated the metabolism of tebufenozide in rats, goats, and hens, revealing different metabolic profiles. nih.gov The environmental fate of tebufenozide is also influenced by factors such as soil type, temperature, and pH. nih.gov

Future research should focus on conducting comparative studies on the biotransformation of tebufenozide to its hydroxymethyl derivatives in a wider range of organisms, including target and non-target insects, aquatic invertebrates, and fish. This will help to identify species that are particularly efficient at producing or accumulating these metabolites. Furthermore, comparative studies on the persistence and mobility of this compound in different soil types, under varying climatic conditions, and in different aquatic ecosystems will provide a more complete understanding of its environmental behavior. This information is crucial for developing targeted risk mitigation strategies for different geographical regions and ecosystems.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting and quantifying Tebufenozide-hydroxymethyl in environmental samples?

  • Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard due to its sensitivity and specificity. For complex matrices (e.g., soil or water), sample preparation via solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Calibration curves should be validated with internal standards (e.g., deuterated analogs) to account for matrix effects .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer : Refer to OSHA HCS guidelines for laboratory chemicals:

  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical resistance) and lab coats. Avoid latex gloves due to uncertain penetration times .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks.
  • Waste Disposal : Follow institutional protocols for halogenated organic compounds. Document exposure controls and incident responses in line with safety data sheets .

Q. What are the validated synthetic routes for this compound, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via hydroxymethylation of Tebufenozide using formaldehyde under acidic conditions. Purity verification requires nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography (GC) with flame ionization detection (FID) to quantify residual solvents. Reproducibility depends on strict control of reaction temperature (±2°C) and stoichiometric ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental half-lives of this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., pH, microbial activity). To reconcile

  • Controlled Replication : Conduct parallel experiments under standardized OECD 307 guidelines for soil degradation.
  • Meta-Analysis : Use multivariate regression to isolate factors (e.g., organic carbon content, UV exposure) influencing degradation rates. Cross-validate findings with isotopic labeling (e.g., ¹⁴C-Tebufenozide-hydroxymethyl) to trace degradation pathways .

Q. What experimental designs are optimal for studying this compound’s non-target effects on aquatic invertebrates?

  • Methodological Answer : Follow a tiered ecotoxicological approach:

  • Acute Toxicity : Perform 48-hour LC₅₀ tests on Daphnia magna using OECD Test No. 202.
  • Chronic Exposure : Use life-cycle assays (OECD 211) to assess reproductive impacts at sublethal concentrations (e.g., 0.1–10 µg/L).
  • Biomarker Analysis : Measure acetylcholinesterase inhibition and oxidative stress markers (e.g., glutathione levels) to link molecular responses to population-level effects .

Q. How can chiral separation techniques improve the analysis of this compound’s stereoisomers?

  • Methodological Answer : The compound’s hydroxymethyl group introduces chirality, requiring enantioselective methods:

  • Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC.
  • Circular Dichroism (CD) : Confirm enantiomeric purity by comparing CD spectra to reference standards.
  • Bioactivity Correlation : Test isolated enantiomers in insect growth inhibition assays to determine structure-activity relationships .

Data Management and Reporting

Q. What guidelines should be followed when presenting this compound data in research papers?

  • Methodological Answer :

  • Raw Data : Archive large datasets (e.g., NMR spectra, chromatograms) in supplementary materials or institutional repositories.
  • Tables : Use ACS-style formatting for physicochemical properties (e.g., log P, solubility) with explicit uncertainty ranges (e.g., ±SD).
  • Reproducibility : Document batch numbers, solvent suppliers, and instrument calibration dates .

Q. How can researchers address potential confounding variables in field studies on this compound persistence?

  • Methodological Answer :

  • Blocked Experimental Design : Stratify sampling sites by soil type and land use.
  • Covariate Adjustment : Use mixed-effects models to account for spatial autocorrelation and temporal variability.
  • Quality Controls : Include field blanks and spiked recovery samples to validate analytical accuracy .

Literature and Synthesis

Q. What strategies enhance the efficiency of literature reviews on this compound’s metabolic pathways?

  • Methodological Answer :

  • Database Searches : Use CAS Registry Number (119168-77-3) in SciFinder and Reaxys to bypass nomenclature inconsistencies.
  • Keyword Filters : Combine terms like “biotransformation,” “soil metabolites,” and “LC-MS” with Boolean operators.
  • Citation Tracking : Use Google Scholar’s “Cited by” feature to identify recent studies building on foundational work (e.g., Zheng et al., 2008) .

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Tebufenozide-hydroxymethyl

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